molecular formula C7H6BrN3 B2733139 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 2092245-77-5

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Cat. No.: B2733139
CAS No.: 2092245-77-5
M. Wt: 212.05
InChI Key: IQKJEEWLHIPKJK-UHFFFAOYSA-N
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Description

The compound “2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is a chemical compound with the molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” is a powder . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Compounds similar to 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile have been utilized in the synthesis of various heterocyclic derivatives. For instance, the interaction with hydrazine hydrate and other reagents leads to the formation of N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, which serve as precursors for the synthesis of substituted pyrrolo[2,1-h]purin-4-ones and their analogs, demonstrating the compound's role in the creation of complex nitrogenous structures (Chumachenko, Shablykin, & Brovarets, 2013).

Antimicrobial and Anticancer Activities

Research on compounds derived from this compound has shown promising biological activities. For example, bromoageliferin, an alkaloid isolated from marine sponges and structurally related to pyrrolo-imidazole derivatives, displayed significant activity against Pseudomonas aeruginosa. This suggests potential applications of these compounds in developing new antibacterial drugs (Pech-Puch et al., 2020). Additionally, derivatives of imidazo[4,5-b]pyridine, which share structural similarities, have shown anticancer activity against breast cancer cell lines, indicating the potential for these compounds in cancer treatment research (Shelke et al., 2017).

Organic Synthesis and Methodology Development

The versatility of this compound and its analogs extends to their utility in organic synthesis. For example, they have been used in palladium-catalyzed carbonylative cyclization reactions to produce pyrrolone-fused benzimidazoles, showcasing their role in facilitating the construction of complex organic molecules (Yang et al., 2016).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors for mild steel, demonstrating the chemical versatility and potential industrial applications of compounds related to this compound (Saady et al., 2021).

Safety and Hazards

The compound “2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJEEWLHIPKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092245-77-5
Record name 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
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